molecular formula C13H11ClN4O2S B5845737 7-(2-chlorobenzyl)-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5845737
M. Wt: 322.77 g/mol
InChI Key: GKNLPLAIWNPUNY-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core substituted with a 2-chlorobenzyl group, a methyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the purine core.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, potassium carbonate as a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the chlorine atom on the benzyl group.

    7-(2-bromobenzyl)-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a bromine atom instead of chlorine.

    7-(2-chlorobenzyl)-3-methyl-8-hydroxy-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a hydroxy group instead of a sulfanyl group.

Uniqueness

The presence of the 2-chlorobenzyl group and the sulfanyl group in 7-(2-chlorobenzyl)-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione provides unique chemical properties, such as increased reactivity and potential for specific biological interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S/c1-17-10-9(11(19)16-12(17)20)18(13(21)15-10)6-7-4-2-3-5-8(7)14/h2-5H,6H2,1H3,(H,15,21)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNLPLAIWNPUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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